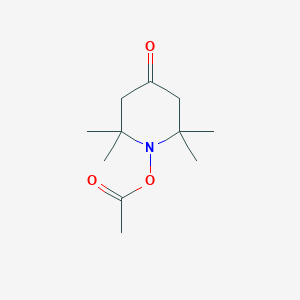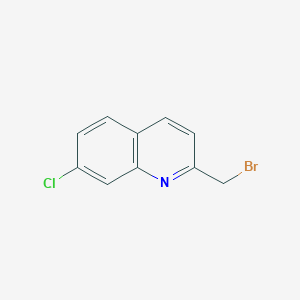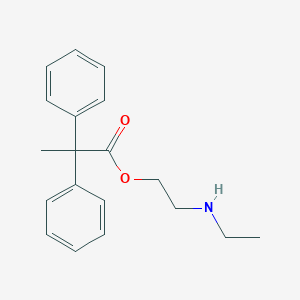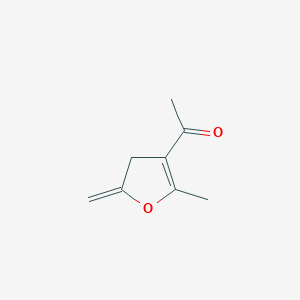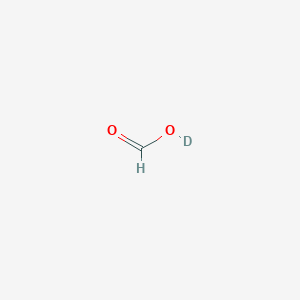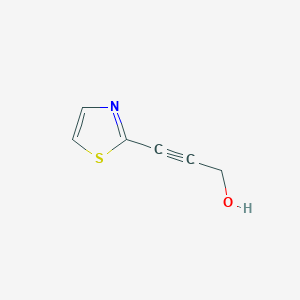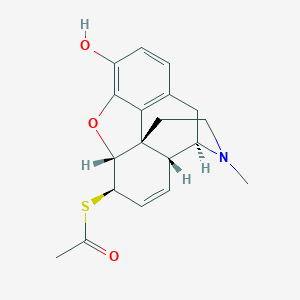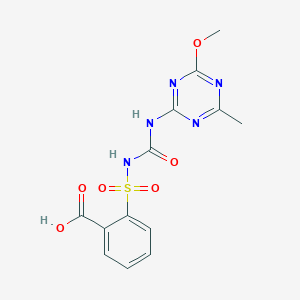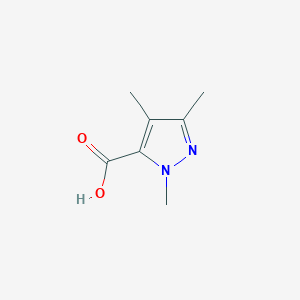
1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 115294-67-2. It has a molecular weight of 154.17 and its linear formula is C7 H10 N2 O2 .
Molecular Structure Analysis
The molecular structure of “1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid” is represented by the linear formula C7 H10 N2 O2 . More detailed structural information was not found in the search results.
Physical And Chemical Properties Analysis
“1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid” is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid and its derivatives are important in the synthesis of biologically active compounds. These derivatives are utilized in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. A review highlights the synthetic methods and biological applications of pyrazole carboxylic acid derivatives, emphasizing their significance as scaffold structures in heterocyclic compounds (Cetin, 2020).
Role in Heterocyclic Compounds Synthesis
The chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones is explored for its value as a building block in synthesizing heterocyclic compounds. This includes pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, highlighting the reactivity and application of these derivatives in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Anticancer Applications
The Knoevenagel condensation process is instrumental in generating biologically interesting molecules, including α, β-unsaturated ketones/carboxylic acids. These molecules, derived from pharmacophoric aldehydes and active methylenes, have shown remarkable anticancer activity by targeting various cancer markers. This underscores the versatility and importance of this reaction in drug discovery, particularly in developing anticancer agents (Tokala, Bora, & Shankaraiah, 2022).
Discovery of New Rearrangements
Investigations into the reproducibility of results concerning the chemistry of arylhydrazonals, enamines, and other substituted carbonyl compounds have led to the discovery of new rearrangements and the revision of structures previously assigned to several molecules. This work emphasizes the evolving understanding of heteroaromatic compound synthesis and the importance of accurate structure assignment in developing functionalized heteroaromatic compounds (Moustafa et al., 2017).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid, have been identified as inhibitors to microbes used in fermentative production, such as Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms of biocatalyst inhibition by these acids is crucial for engineering robust strains for improved industrial performance, highlighting the complex interactions between carboxylic acids and microbial systems (Jarboe, Royce, & Liu, 2013).
Direcciones Futuras
While specific future directions for “1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid” were not found in the search results, it’s worth noting that pyrazole compounds have shown potential in various applications such as fungicides and insecticides . This suggests that “1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid” and similar compounds could be considered as a precursor structure for further design of pesticides .
Propiedades
IUPAC Name |
2,4,5-trimethylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)8-9(3)6(4)7(10)11/h1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPRYIVMIKGIGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590936 |
Source


|
| Record name | 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
115294-67-2 |
Source


|
| Record name | 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)
